molecular formula C10H9BrN2O3S B486638 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole CAS No. 825608-72-8

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole

Cat. No.: B486638
CAS No.: 825608-72-8
M. Wt: 317.16g/mol
InChI Key: UOLJQRZWDKAYIJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is an organic compound that features a sulfonyl group attached to an imidazole ring, with a bromo and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methoxyphenol and imidazole.

    Sulfonylation: The phenol group is first sulfonylated using a sulfonyl chloride reagent under basic conditions to form 4-bromo-3-methoxyphenylsulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with imidazole in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Products include derivatives where the bromo group is replaced by other nucleophiles.

    Oxidation: Products include sulfone derivatives.

    Coupling: Biaryl compounds are formed.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole depends on its application:

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes.

    Protein Interaction: It can interact with proteins through its sulfonyl and imidazole groups, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 4-Bromo-3,5-dimethylphenol
  • 4-Bromoacetanilide

Uniqueness

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is unique due to the presence of both a sulfonyl group and an imidazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfonyl group and an imidazole ring. These characteristics contribute to its potential biological activities, particularly in pharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}BrN2_2O2_2S
  • Molecular Weight : 320.18 g/mol

The presence of the bromine atom enhances lipophilicity, while the methoxy group may influence interactions with biological targets.

Research indicates that compounds containing imidazole rings often exhibit significant biological activity due to their ability to interact with various receptors and enzymes. Specifically, this compound may act as a ligand for certain receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The imidazole moiety is known for its ability to bind to various receptors, including serotonin receptors, which could explain potential antidepressant effects.

Antidepressant Potential

A study highlighted that sulfonamide derivatives exhibit promising antidepressant-like activity in animal models. The mechanism is hypothesized to involve modulation of serotonin levels, which is critical in the treatment of depression .

Anticancer Activity

Research has shown that certain sulfonamide compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds suggest that they may induce apoptosis in tumor cells through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various bacterial strains. The sulfonamide functional group is known for its role in inhibiting bacterial folic acid synthesis, thus providing a basis for its use as an antibacterial agent .

Case Studies

  • Antidepressant Activity : In a controlled study involving rodents, administration of sulfonamide derivatives led to significant reductions in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .
  • Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of related sulfonamide compounds on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers following treatment with these compounds, suggesting potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behavior in rodents
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S/c1-16-10-6-8(2-3-9(10)11)17(14,15)13-5-4-12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJQRZWDKAYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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